n-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine
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Overview
Description
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is an organic compound that features a nitrobenzyl group attached to a diphenylpentene amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by amination and subsequent reactions to introduce the diphenylpentene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of solid catalysts and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and diphenylpentene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and diphenylpentene derivatives .
Scientific Research Applications
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrobenzyl)-4-methyl bromo aniline
- N-(2,4-Dinitrobenzylidene)-3-Chlorobenzenamine
- N-(4-Nitrobenzyl)-N-ethoxycarbonylmethylisoquinolinium bromide
Uniqueness
N-(4-Nitrobenzyl)-2,2-diphenylpent-4-en-1-amine is unique due to its specific structural features, such as the combination of a nitrobenzyl group with a diphenylpentene amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-2,2-diphenylpent-4-en-1-amine |
InChI |
InChI=1S/C24H24N2O2/c1-2-17-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-25-18-20-13-15-23(16-14-20)26(27)28/h2-16,25H,1,17-19H2 |
InChI Key |
DBSCNYPSJUKZMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CNCC1=CC=C(C=C1)[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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